molecular formula C11H12Cl2O3 B13005938 Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate

Cat. No.: B13005938
M. Wt: 263.11 g/mol
InChI Key: IDVTZUFANQMFMY-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.12 g/mol . It is known for its applications in various scientific research fields and industrial processes. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenoxyacetate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate typically involves the reaction of 4,6-dichloro-2,3-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is unique due to its specific substitution pattern on the phenoxyacetate structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific and industrial purposes .

Biological Activity

Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12Cl2O3
  • Molecular Weight : 265.12 g/mol
  • IUPAC Name : this compound

The compound features a dichlorophenoxy group attached to an acetate moiety, which contributes to its biological activity by influencing its interaction with various biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It interacts with various receptors in the body, affecting signal transduction pathways.
  • Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties, making it a candidate for further development in combating resistant strains of bacteria.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. The results indicate varying degrees of cytotoxicity against different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.4 ± 1.2
HeLa (cervical cancer)20.5 ± 0.8
A549 (lung cancer)25.0 ± 1.5

These findings suggest that this compound may have potential therapeutic applications in oncology.

Case Studies and Research Findings

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Agricultural Applications : Research has indicated that this compound can be utilized as a herbicide due to its ability to inhibit plant growth by disrupting photosynthesis processes . This application is particularly relevant in managing weed resistance in agricultural settings.
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of this compound have shown favorable absorption characteristics with moderate toxicity levels in animal models. Further studies are recommended to assess long-term effects and safety profiles .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate

InChI

InChI=1S/C11H12Cl2O3/c1-6-7(2)11(9(13)4-8(6)12)16-5-10(14)15-3/h4H,5H2,1-3H3

InChI Key

IDVTZUFANQMFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)OCC(=O)OC)C

Origin of Product

United States

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